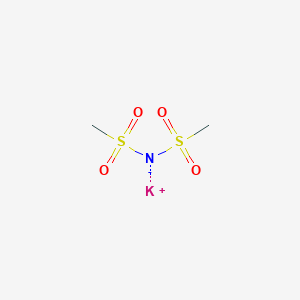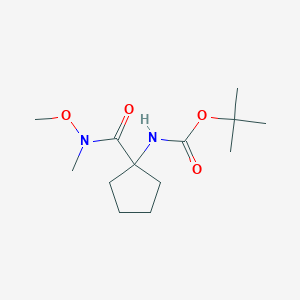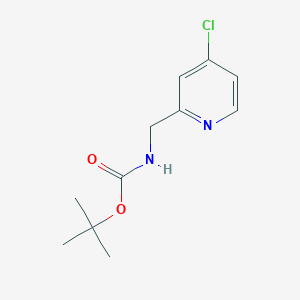
Potassium bis(methylsulfonyl)amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium bis(methylsulfonyl)amide is an organosulfur compound with the chemical formula K[N(SO2CH3)2]. It is a white crystalline solid that is highly soluble in polar solvents. This compound is known for its strong non-nucleophilic basicity, making it a valuable reagent in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium bis(methylsulfonyl)amide can be synthesized through the reaction of potassium hydride with bis(methylsulfonyl)amine in an aprotic solvent such as tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction is as follows:
KH+H[N(SO2CH3)2]→K[N(SO2CH3)2]+H2
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium bis(methylsulfonyl)amide undergoes various types of chemical reactions, including:
Substitution Reactions: It acts as a strong base in deprotonation reactions, facilitating the substitution of hydrogen atoms in organic molecules.
Addition Reactions: It can add to electrophilic centers in organic compounds, forming new carbon-nitrogen bonds.
Elimination Reactions: It can induce elimination reactions, leading to the formation of alkenes or alkynes.
Common Reagents and Conditions
Common reagents used with this compound include alkyl halides, carbonyl compounds, and other electrophiles. The reactions are typically carried out in polar aprotic solvents such as tetrahydrofuran or dimethyl sulfoxide, under an inert atmosphere to prevent moisture interference.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and substrates used. Common products include substituted amines, alkenes, and alkynes.
Applications De Recherche Scientifique
Potassium bis(methylsulfonyl)amide has a wide range of applications in scientific research:
Organic Synthesis: It is used as a strong non-nucleophilic base in various organic synthesis reactions, including the formation of carbon-nitrogen bonds.
Pharmaceuticals: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Materials Science: It is used in the preparation of advanced materials, including polymers and nanomaterials.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction rates and selectivity.
Mécanisme D'action
The mechanism of action of potassium bis(methylsulfonyl)amide involves its strong basicity, which allows it to deprotonate a wide range of substrates. This deprotonation ability facilitates various chemical transformations, including substitution, addition, and elimination reactions. The compound’s non-nucleophilic nature ensures that it does not participate in unwanted side reactions, making it a highly selective reagent.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium bis(methylsulfonyl)amide: Similar in structure and reactivity but with sodium as the counterion.
Lithium bis(methylsulfonyl)amide: Another similar compound with lithium as the counterion, often used in lithium-ion battery research.
Potassium bis(trimethylsilyl)amide: A related compound with trimethylsilyl groups instead of methylsulfonyl groups, used as a strong base in organic synthesis.
Uniqueness
Potassium bis(methylsulfonyl)amide is unique due to its combination of strong basicity and non-nucleophilic nature. This makes it highly effective in facilitating selective chemical transformations without participating in side reactions. Its solubility in polar solvents and stability under inert conditions further enhance its utility in various applications.
Propriétés
IUPAC Name |
potassium;bis(methylsulfonyl)azanide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6NO4S2.K/c1-8(4,5)3-9(2,6)7;/h1-2H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBEGPNXMNUODBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)[N-]S(=O)(=O)C.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6KNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1S,4S)-(-)-2-Boc-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B8229139.png)


![tert-butyl (2S,4S)-4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate](/img/structure/B8229158.png)

![2-[(2R,3R,4R,5R)-4-(carboxymethyl)-5-[5-fluoro-2-oxo-4-(pentoxycarbonylamino)pyrimidin-1-yl]-3,4-dihydroxy-2-methyloxolan-3-yl]acetic acid](/img/structure/B8229180.png)


![(2S)-2-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B8229201.png)





